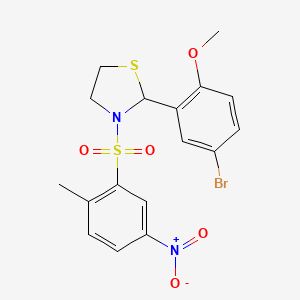![molecular formula C11H11BrO2 B14247511 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- CAS No. 352014-76-7](/img/structure/B14247511.png)
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- is an organic compound with a unique structure that includes a butenone backbone and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of 4-bromobenzaldehyde with a suitable butenone precursor under specific conditions. One common method is the aldol condensation reaction, where 4-bromobenzaldehyde reacts with 3-buten-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially affecting cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: This compound has a similar butenone backbone but lacks the bromophenyl group.
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but differs in the position of the hydroxymethyl group.
Uniqueness
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of both the bromophenyl and hydroxymethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
352014-76-7 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3 |
Clé InChI |
KXTAJGXDNMFADL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)C(C1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


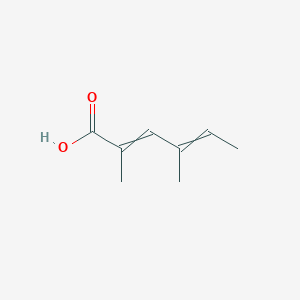
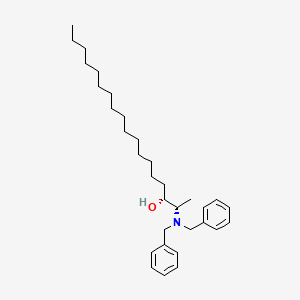
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
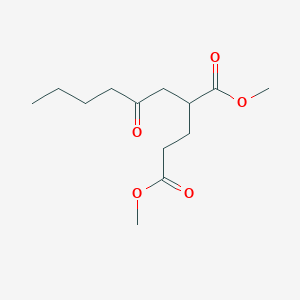
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
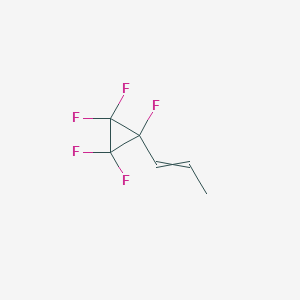
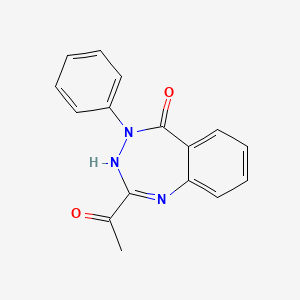
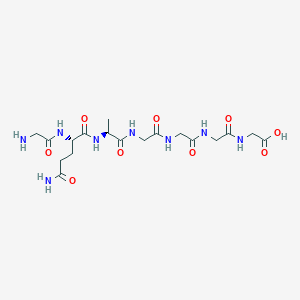
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
